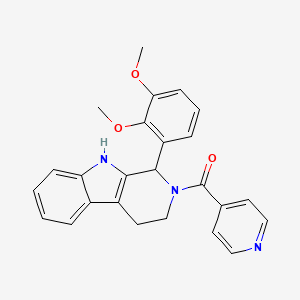![molecular formula C20H12Cl2N2O2 B6012389 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide](/img/structure/B6012389.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BCI-121, and it has been extensively studied for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide involves the inhibition of glycogen synthase kinase-3β, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition leads to the activation of downstream signaling pathways that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide in lab experiments include its ability to inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of various cellular processes. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide. One direction is to further investigate its potential applications in cancer research, neurology, and immunology. Another direction is to study its potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications. Finally, the development of new derivatives of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide may lead to the discovery of new compounds with improved efficacy and safety.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminophenol and 2-amino-4-chlorophenol in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(1,3-benzoxazol-2-yl)-4-chlorophenylamine, which is then reacted with 3-chlorobenzoyl chloride to give N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. This compound has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β, which is involved in the regulation of cell proliferation and apoptosis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-5-3-4-12(10-13)19(25)23-14-8-9-16(22)15(11-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXWVXFSYZFFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)

![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)

![methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B6012357.png)
![6-amino-3-(3,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6012360.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6012362.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6012369.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6012381.png)
![4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6012393.png)